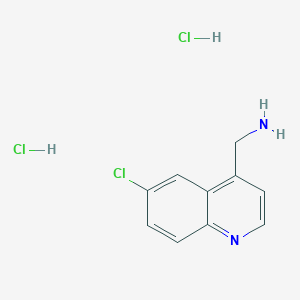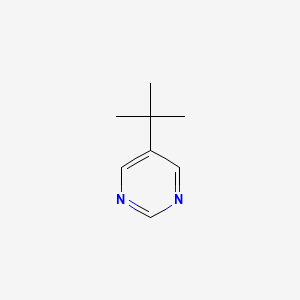
5-(tert-Butyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)pyrimidine is an organic compound that belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butyl group at the 5-position introduces steric hindrance, which can significantly influence the compound’s chemical reactivity and biological interactions. Pyrimidines are essential components of nucleic acids, and their derivatives have widespread applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction between tert-butyl methyl ketone and tert-butyronitrile . This reaction can be catalyzed by various reagents and conditions, such as acidic or basic environments, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-(tert-Butyl)pyrimidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(tert-Butyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)pyrimidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to DNA and RNA interactions, given its structural similarity to nucleic acid bases.
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid replication and transcription .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups, which provide even greater steric hindrance and unique chemical properties.
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various organic and medicinal chemistry applications.
Uniqueness: 5-(tert-Butyl)pyrimidine is unique due to the specific positioning of the tert-butyl group, which influences its reactivity and interactions differently compared to other pyrimidine derivatives. This uniqueness makes it valuable for specific applications where steric hindrance and electronic effects are crucial.
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
5-tert-butylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-8(2,3)7-4-9-6-10-5-7/h4-6H,1-3H3 |
InChI-Schlüssel |
RNJGLDVYTATINF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


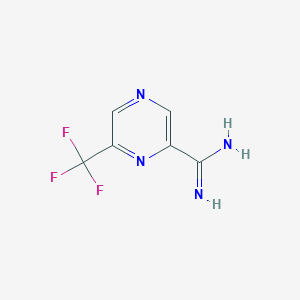

![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
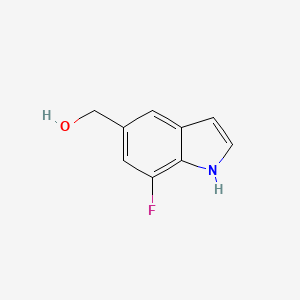
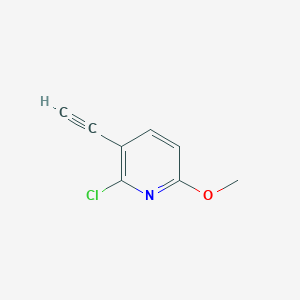
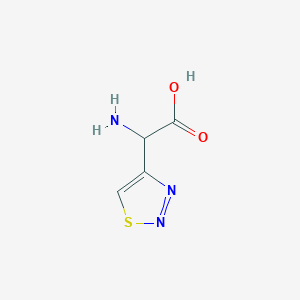


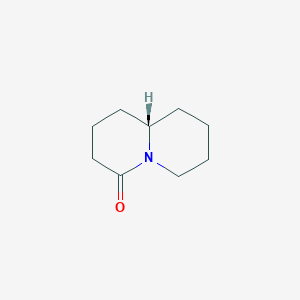
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
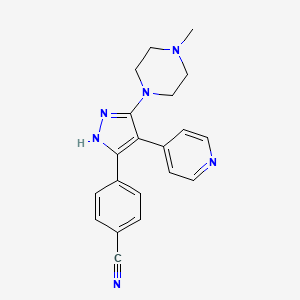

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
